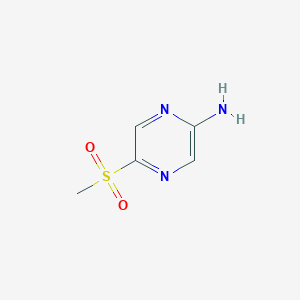![molecular formula C6H11N B13525045 rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine](/img/structure/B13525045.png)
rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine: is a bicyclic amine compound characterized by its unique three-dimensional structure This compound is part of the bicyclo[31
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is performed to form the bicyclic structure. This often involves the use of strong bases or acids to facilitate the ring closure.
Amine Introduction: The introduction of the amine group can be achieved through various methods, such as reductive amination or nucleophilic substitution. Common reagents include ammonia or primary amines, along with reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon.
Nucleophiles: Ammonia, primary amines, alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated or acylated amines.
Aplicaciones Científicas De Investigación
rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine
- rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine
- rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine
Uniqueness
Compared to its analogs, rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine is unique due to its specific stereochemistry and the presence of the amine group at the 3-position. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H11N |
|---|---|
Peso molecular |
97.16 g/mol |
Nombre IUPAC |
(1S,5R)-bicyclo[3.1.0]hexan-3-amine |
InChI |
InChI=1S/C6H11N/c7-6-2-4-1-5(4)3-6/h4-6H,1-3,7H2/t4-,5+,6? |
Clave InChI |
HAEHSFVDBQNHOX-XEAPYIEGSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]1CC(C2)N |
SMILES canónico |
C1C2C1CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



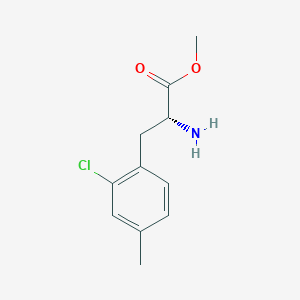
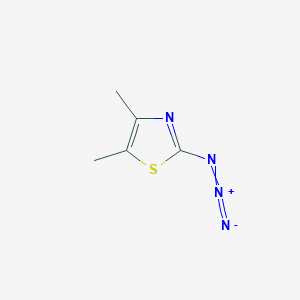
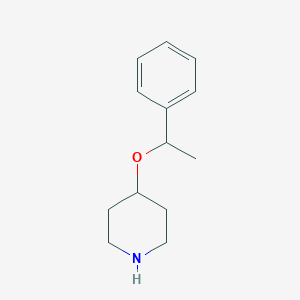

![5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13525009.png)
amine](/img/structure/B13525012.png)
![(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride](/img/structure/B13525013.png)
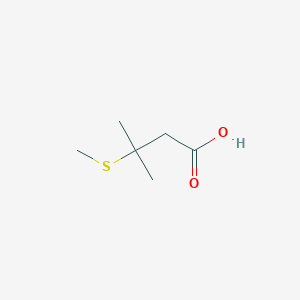

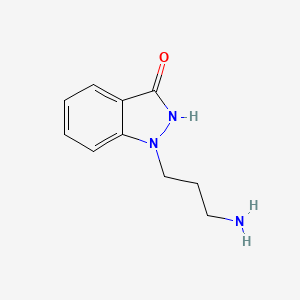
![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13525050.png)
